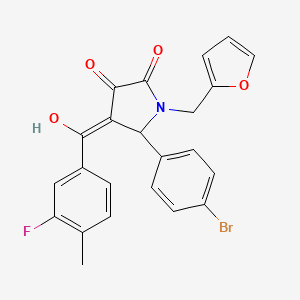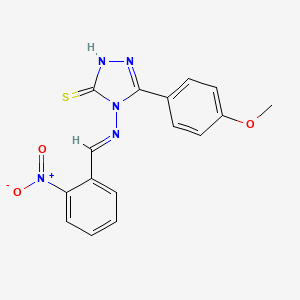![molecular formula C24H21N3O5S2 B15085331 3-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15085331.png)
3-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidine ring, and a propanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring through cyclization reactions. The final step involves the addition of the propanoic acid group under controlled conditions to ensure the correct configuration and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and consistent quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
相似化合物的比较
3-(2-OXO-2H-CHROMEN-3-YL)PROPANOIC ACID: Similar in structure but with a chromene moiety instead of an indole.
3-(2-OXO-2H-INDOL-3-YL)PROPANOIC ACID: Lacks the thiazolidine ring, making it less complex.
3-(2,4-DIMETHYLANILINO)-2-OXOETHYL PROPANOIC ACID: Similar substituents but different core structure.
Uniqueness: The presence of both the indole and thiazolidine rings in 3-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID provides a unique combination of chemical properties, making it distinct from other similar compounds. This uniqueness allows for a broader range of applications and interactions in various scientific fields.
属性
分子式 |
C24H21N3O5S2 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
3-[(5Z)-5-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C24H21N3O5S2/c1-13-7-8-16(14(2)11-13)25-18(28)12-27-17-6-4-3-5-15(17)20(22(27)31)21-23(32)26(24(33)34-21)10-9-19(29)30/h3-8,11H,9-10,12H2,1-2H3,(H,25,28)(H,29,30)/b21-20- |
InChI 键 |
XAACMYKBVOUVNS-MRCUWXFGSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC(=O)O)/C2=O)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(=O)O)C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085257.png)
![N-(3,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15085262.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15085263.png)
![5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15085269.png)

![Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15085276.png)
![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085277.png)
![Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085285.png)

![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085308.png)
![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B15085323.png)
![4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B15085333.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085340.png)
![3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15085342.png)
